- Azacyclohexanes. XXVII. Synthesis and antiangina activity of nonachlazine stereoisomers, Khimiko-Farmatsevticheskii Zhurnal, 1984, 18(12), 1445-8
Cas no 96163-73-4 ((R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate)
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate
- ;; (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate
- 1-(CHLOROACETYL)-D-PROLINE ETHYL ESTER
- D-Proline, 1-(chloroacetyl)-, ethyl ester
- AKOS024463441
- ETHYL (2R)-1-(2-CHLOROACETYL)PYRROLIDINE-2-CARBOXYLATE
- DTXSID601269356
- (R)-Ethyl1-(2-chloroacetyl)pyrrolidine-2-carboxylate
- 96163-73-4
-
- MDL: MFCD11849806
- Inchi: 1S/C9H14ClNO3/c1-2-14-9(13)7-4-3-5-11(7)8(12)6-10/h7H,2-6H2,1H3/t7-/m1/s1
- InChI Key: HQCANMGWAQTZNU-SSDOTTSWSA-N
- SMILES: C([C@H]1CCCN1C(=O)CCl)(=O)OCC
Computed Properties
- Exact Mass: 219.06600
- Monoisotopic Mass: 219.0662210g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 46.6Ų
Experimental Properties
- PSA: 46.61000
- LogP: 0.71720
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006618-1g |
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate |
96163-73-4 | 95% | 1g |
$430.00 | 2023-08-31 | |
| Chemenu | CM198077-1g |
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$497 | 2021-06-09 | |
| Chemenu | CM198077-1g |
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate |
96163-73-4 | 95% | 1g |
$497 | 2024-07-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750758-1g |
Ethyl (2-chloroacetyl)-d-prolinate |
96163-73-4 | 98% | 1g |
¥11417.00 | 2024-04-23 | |
| Ambeed | A811436-1g |
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate |
96163-73-4 | 95+% | 1g |
$1165.0 | 2025-04-14 |
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate Production Method
Production Method 1
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate Raw materials
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate Preparation Products
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate Suppliers
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate
Introduction to (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate (CAS No. 96163-73-4)
(R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate, with the CAS number 96163-73-4, is a significant compound in the field of pharmaceutical chemistry and drug development. This chiral ester has garnered attention due to its unique structural properties and potential applications in the synthesis of bioactive molecules. The compound belongs to a class of pyrrolidine derivatives, which are widely recognized for their role in medicinal chemistry due to their ability to mimic natural amino acid structures and interact with biological targets.
The molecular structure of (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate features a pyrrolidine ring substituted with a chloroacetyl group and an ethyl ester moiety. This configuration makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of protease inhibitors and other enzyme-targeting agents. The presence of the (R) configuration at the stereogenic center enhances its pharmacological activity by improving binding affinity to biological receptors.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific enzymatic pathways involved in diseases such as cancer, inflammation, and infectious disorders. The pyrrolidine scaffold, including derivatives like (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate, has been extensively studied for its ability to modulate enzyme activity. For instance, studies have shown that pyrrolidine-based compounds can inhibit proteases such as caspase-3, which plays a crucial role in apoptosis and cell death pathways.
One of the most compelling aspects of (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is its potential use as a building block in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides but with improved pharmacokinetic properties. The chloroacetyl group in this compound allows for further functionalization, enabling chemists to create diverse libraries of molecules for high-throughput screening. This approach has been successfully employed in drug discovery programs aimed at identifying novel lead compounds.
The stereochemistry of (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate is particularly important, as enantiomeric purity can significantly influence the efficacy and safety of therapeutic agents. The (R) configuration ensures optimal interactions with biological targets, leading to enhanced pharmacological effects. In contrast, the (S) enantiomer might exhibit different or reduced activity, highlighting the importance of precise stereochemical control in drug development.
Recent advancements in synthetic methodologies have further expanded the utility of (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate. For example, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex pyrrolidine derivatives. These methods have reduced reaction times and improved yields, making it feasible to produce large quantities of intermediates for pharmaceutical applications. Additionally, green chemistry principles have been incorporated into synthetic routes, minimizing waste and reducing environmental impact.
The applications of (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate extend beyond drug development. It has also been explored as a key intermediate in agrochemicals and specialty chemicals. Its structural features make it suitable for designing molecules that interact with biological systems, offering potential benefits in crop protection and industrial processes.
In conclusion, (R)-Ethyl 1-(2-chloroacetyl)pyrrolidine-2-carboxylate (CAS No. 96163-73-4) is a multifunctional compound with significant implications in pharmaceutical chemistry. Its unique structural properties and stereochemical configuration make it a valuable tool for synthesizing bioactive molecules. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.
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